molecular formula C11H16N2 B026559 1-Methyl-3-phenylpiperazine CAS No. 5271-27-2

1-Methyl-3-phenylpiperazine

Cat. No. B026559
Key on ui cas rn: 5271-27-2
M. Wt: 176.26 g/mol
InChI Key: IRMBVBDXXYXPEW-UHFFFAOYSA-N
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Patent
US06495685B1

Procedure details

A reactor was charged with 515 kg of toluene, 1320 kg of dimethylformamide, 41 kg of tetrabutylammonium bromide and 1392 kg of a 28% aqueous ammonia. A slurry mixture of 524.3 kg (pure content: 409.9 kg) of the wet crystals of N-(2-chloroethyl)-N-methyl-α-chloro-β-phenylethylamine hydrochloride obtained in Example 9 and 519.2 kg of toluene was introduced thereinto. A vessel in which the slurry mixture had been placed was washed with 178 kg of toluene, and the washing liquid was introduced into the reactor. The mixture was stirred at 40° to 44° C. for 2 hours, and the termination point of the reaction was confirmed by gas chromatography. A solution prepared by dissolving 109 kg of sodium hydroxide in 246.3 kg of a 25% aqueous sodium hydroxide was added thereto to adjust its pH to 11.7. The mixture was stirred at 45° to 47° C. for 2 hours, and allowed to separate into layers. To the aqueous layer was added a solution prepared by dissolving 31 kg of sodium hydroxide in 71 kg of a 25% aqueous sodium hydroxide, and the resulting mixture was stirred and extracted at 23° to 24° C. with 461 kg of toluene. Further, 461 kg of toluene was added to the aqueous layer with stirring to extract. The organic layers were combined, and the combined organic layer was dried over 76 kg of anhydrous magnesium sulfate. The organic layer was filtered, and the filtered residue was washed with 143 kg of toluene. The filtrate was concentrated under reduced pressure to distill off toluene. Further, dimethylformamide was distilled off under reduced pressure (450 to 720 Pa), and thereafter, 157.8 g of 1-methyl-3-phenylpiperazine was obtained as a main component (yield: 58.7%). Its boiling point was from 98° to 122° C. (0.2 to 2 kPa).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
109 kg
Type
solvent
Reaction Step One
Quantity
515 kg
Type
reactant
Reaction Step Two
Quantity
1320 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
41 kg
Type
catalyst
Reaction Step Two
Name
N-(2-chloroethyl)-N-methyl-α-chloro-β-phenylethylamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
519.2 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
31 kg
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.C[N:9](C)C=O.N.Cl.Cl[CH2:16][CH2:17][N:18]([CH:20](Cl)[CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[CH3:19]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.[OH-].[Na+]>[CH3:19][N:18]1[CH2:17][CH2:16][NH:9][CH:21]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH2:20]1 |f:3.4,5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
109 kg
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
515 kg
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1320 kg
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
41 kg
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
N-(2-chloroethyl)-N-methyl-α-chloro-β-phenylethylamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClCCN(C)C(CC1=CC=CC=C1)Cl
Name
Quantity
519.2 kg
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
31 kg
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 40° to 44° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced
WASH
Type
WASH
Details
A vessel in which the slurry mixture had been placed was washed with 178 kg of toluene
ADDITION
Type
ADDITION
Details
the washing liquid was introduced into the reactor
CUSTOM
Type
CUSTOM
Details
A solution prepared
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The mixture was stirred at 45° to 47° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to separate into layers
ADDITION
Type
ADDITION
Details
To the aqueous layer was added a solution
CUSTOM
Type
CUSTOM
Details
prepared
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred
EXTRACTION
Type
EXTRACTION
Details
extracted at 23° to 24° C. with 461 kg of toluene
ADDITION
Type
ADDITION
Details
Further, 461 kg of toluene was added to the aqueous layer
STIRRING
Type
STIRRING
Details
with stirring
EXTRACTION
Type
EXTRACTION
Details
to extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layer was dried over 76 kg of anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The organic layer was filtered
WASH
Type
WASH
Details
the filtered residue was washed with 143 kg of toluene
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
to distill off toluene
DISTILLATION
Type
DISTILLATION
Details
Further, dimethylformamide was distilled off under reduced pressure (450 to 720 Pa)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1CC(NCC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 157.8 g
YIELD: PERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06495685B1

Procedure details

A reactor was charged with 515 kg of toluene, 1320 kg of dimethylformamide, 41 kg of tetrabutylammonium bromide and 1392 kg of a 28% aqueous ammonia. A slurry mixture of 524.3 kg (pure content: 409.9 kg) of the wet crystals of N-(2-chloroethyl)-N-methyl-α-chloro-β-phenylethylamine hydrochloride obtained in Example 9 and 519.2 kg of toluene was introduced thereinto. A vessel in which the slurry mixture had been placed was washed with 178 kg of toluene, and the washing liquid was introduced into the reactor. The mixture was stirred at 40° to 44° C. for 2 hours, and the termination point of the reaction was confirmed by gas chromatography. A solution prepared by dissolving 109 kg of sodium hydroxide in 246.3 kg of a 25% aqueous sodium hydroxide was added thereto to adjust its pH to 11.7. The mixture was stirred at 45° to 47° C. for 2 hours, and allowed to separate into layers. To the aqueous layer was added a solution prepared by dissolving 31 kg of sodium hydroxide in 71 kg of a 25% aqueous sodium hydroxide, and the resulting mixture was stirred and extracted at 23° to 24° C. with 461 kg of toluene. Further, 461 kg of toluene was added to the aqueous layer with stirring to extract. The organic layers were combined, and the combined organic layer was dried over 76 kg of anhydrous magnesium sulfate. The organic layer was filtered, and the filtered residue was washed with 143 kg of toluene. The filtrate was concentrated under reduced pressure to distill off toluene. Further, dimethylformamide was distilled off under reduced pressure (450 to 720 Pa), and thereafter, 157.8 g of 1-methyl-3-phenylpiperazine was obtained as a main component (yield: 58.7%). Its boiling point was from 98° to 122° C. (0.2 to 2 kPa).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
109 kg
Type
solvent
Reaction Step One
Quantity
515 kg
Type
reactant
Reaction Step Two
Quantity
1320 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
41 kg
Type
catalyst
Reaction Step Two
Name
N-(2-chloroethyl)-N-methyl-α-chloro-β-phenylethylamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
519.2 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
31 kg
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.C[N:9](C)C=O.N.Cl.Cl[CH2:16][CH2:17][N:18]([CH:20](Cl)[CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[CH3:19]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.[OH-].[Na+]>[CH3:19][N:18]1[CH2:17][CH2:16][NH:9][CH:21]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH2:20]1 |f:3.4,5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
109 kg
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
515 kg
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1320 kg
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
41 kg
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
N-(2-chloroethyl)-N-methyl-α-chloro-β-phenylethylamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClCCN(C)C(CC1=CC=CC=C1)Cl
Name
Quantity
519.2 kg
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
31 kg
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 40° to 44° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced
WASH
Type
WASH
Details
A vessel in which the slurry mixture had been placed was washed with 178 kg of toluene
ADDITION
Type
ADDITION
Details
the washing liquid was introduced into the reactor
CUSTOM
Type
CUSTOM
Details
A solution prepared
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The mixture was stirred at 45° to 47° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to separate into layers
ADDITION
Type
ADDITION
Details
To the aqueous layer was added a solution
CUSTOM
Type
CUSTOM
Details
prepared
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred
EXTRACTION
Type
EXTRACTION
Details
extracted at 23° to 24° C. with 461 kg of toluene
ADDITION
Type
ADDITION
Details
Further, 461 kg of toluene was added to the aqueous layer
STIRRING
Type
STIRRING
Details
with stirring
EXTRACTION
Type
EXTRACTION
Details
to extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layer was dried over 76 kg of anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The organic layer was filtered
WASH
Type
WASH
Details
the filtered residue was washed with 143 kg of toluene
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
to distill off toluene
DISTILLATION
Type
DISTILLATION
Details
Further, dimethylformamide was distilled off under reduced pressure (450 to 720 Pa)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1CC(NCC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 157.8 g
YIELD: PERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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